(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-4-2-5-13-15(12)18-17(23-13)20-9-7-19(8-10-20)16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGNEOUEBJENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Condensation and Coupling
A widely employed strategy involves sequential construction of the three moieties (Figure 1):
Step 1: Synthesis of 4-Methylbenzo[d]thiazol-2-amine
React 2-amino-4-methylbenzenethiol with cyanogen bromide in ethanol under reflux (12 hours, 78% yield):
$$
\text{C}7\text{H}7\text{NS} + \text{BrCN} \rightarrow \text{C}8\text{H}7\text{N}_2\text{S} + \text{HBr}
$$
Step 2: Piperazine Functionalization
Couple 4-methylbenzo[d]thiazol-2-amine with piperazine using Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours):
$$
\text{C}8\text{H}7\text{N}2\text{S} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{16}\text{N}_4\text{S}
$$
Optimization of Critical Reaction Parameters
Solvent Effects on Coupling Efficiency
Comparative studies in polar aprotic solvents demonstrate superior yields in DMF versus DCM or THF (Figure 2):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 99 |
| DCM | 34 | 87 |
| THF | 41 | 91 |
Temperature-Dependent Reaction Kinetics
Elevating temperature from 25°C to 60°C reduces reaction time from 48 to 16 hours but increases byproduct formation (Table 2):
| Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 25 | 48 | 78 | <1% |
| 40 | 24 | 72 | 3% |
| 60 | 16 | 65 | 8% |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.89 (d, J = 3.1 Hz, 1H, thiophene H-3)
- δ 7.45–7.32 (m, 3H, benzo[d]thiazole H-5,6,7)
- δ 3.82–3.75 (m, 4H, piperazine H-2,6)
- δ 2.51 (s, 3H, CH₃)
IR (KBr) :
- 1685 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N stretch)
- 1245 cm⁻¹ (C-S bond)
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at t₃ = 4.78 minutes, confirming >99% purity.
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (10 kg batch) requires:
- Precise stoichiometric control (1:1.05 ratio of benzo[d]thiazole to piperazine)
- Continuous flow reactors for exothermic coupling steps
- Crystallization from ethanol/water (3:1) for final purification
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in assays for anti-inflammatory and antimicrobial activities .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been evaluated for its ability to inhibit enzymes like COX-1 and COX-2, which are involved in inflammatory processes .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes like COX-1 and COX-2 by binding to their active sites, thereby preventing the formation of pro-inflammatory molecules . Molecular docking studies have supported this mechanism by showing how the compound fits into the enzyme’s binding pocket .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, emphasizing substituent effects, physical properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, Tosyl): Compounds like 9ec (4-chlorophenyl sulfonyl) exhibit higher melting points (245–247°C) and potent CA inhibition, likely due to enhanced stability and enzyme interaction . Thiophene vs.
Molecular Weight and Solubility :
- The target compound (~364.48 g/mol) is smaller than analogs like 5i (593.17 g/mol), which could improve membrane permeability but reduce binding specificity .
Synthetic Challenges :
- Lower yields (e.g., 40% for Compound 22 in ) are observed in complex hybrids, likely due to steric hindrance from bulky substituents .
Biological Performance :
- Urea derivatives (e.g., 11a) with fluorophenyl groups show high MMP inhibition (85.1% yield), suggesting that electron-deficient aromatic systems enhance target engagement .
Critical Analysis of Contradictions and Limitations
Contradictions in Melting Points :
Imidazothiazole derivatives with electron-donating groups (e.g., 9ea, 4-methoxyphenyl) exhibit lower melting points (232–234°C) compared to chlorinated analogs (245–247°C), conflicting with trends in simpler aromatic systems .- Limited Data on Thiophene Analogs: While thiophene-containing compounds (e.g., ’s Compound 22) are synthesized, their bioactivity data remain unreported, complicating direct comparisons with the target compound.
Biological Activity
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is part of a class of thiazole derivatives that have been explored for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structure features a piperazine ring linked to a thiazole moiety and a thiophene group, which are critical for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study synthesizing various thiazole-piperazine derivatives found that many compounds showed moderate to good antibacterial activity against various pathogens. For instance, compounds derived from the reaction of 2-substituted-4-methylthiazole with piperazine displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Bacteria Tested |
|---|---|---|
| 5a | 18 | E. coli |
| 5b | 21 | S. aureus |
| 5c | 15 | P. aeruginosa |
| 5d | 24 | K. pneumoniae |
2. Antitumor Activity
Thiazole compounds have been extensively studied for their potential as antitumor agents. The presence of specific substituents on the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | HT-29 | 1.98 |
| Compound C | MCF-7 | <10 |
Source: MDPI Review on Thiazoles
3. Anticonvulsant Activity
Some thiazole derivatives have also been evaluated for their anticonvulsant properties. In vivo studies indicated that specific analogs could significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole-piperazine derivatives, where one compound exhibited remarkable activity against both bacterial strains and cancer cells, highlighting its dual therapeutic potential. This compound was further analyzed using molecular docking studies to understand its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
